molecular formula C21H22N4O4 B2913659 ethyl 4-({[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]carbamoyl}amino)benzoate CAS No. 899984-19-1

ethyl 4-({[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]carbamoyl}amino)benzoate

Cat. No.: B2913659
CAS No.: 899984-19-1
M. Wt: 394.431
InChI Key: QIWAVISGWTZRSS-HKOYGPOVSA-N
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Description

Ethyl 4-({[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]carbamoyl}amino)benzoate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core and a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]carbamoyl}amino)benzoate typically involves multiple steps. One common method includes the condensation of 2-aminobenzamide with isopropyl acetoacetate to form the quinazoline core. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or acetone and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]carbamoyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives .

Scientific Research Applications

Ethyl 4-({[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]carbamoyl}amino)benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((1H-indol-3-yl)diazenyl)benzoate
  • Ethyl 4-((1-methyl-1H-indol-3-yl)diazenyl)benzoate
  • 1-(4-methoxyphenyl)-2-(3-methyl-1H-indol-2-yl)diazene

Uniqueness

Ethyl 4-({[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]carbamoyl}amino)benzoate is unique due to its specific quinazoline core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 4-[(2-oxo-3-propan-2-ylquinazolin-4-yl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-4-29-19(26)14-9-11-15(12-10-14)22-20(27)24-18-16-7-5-6-8-17(16)23-21(28)25(18)13(2)3/h5-13H,4H2,1-3H3,(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPFJHZHRNLYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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